9-Bromo-betamethasone Valerate-d9 is a synthetic derivative of betamethasone, a potent corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound features a bromine atom substitution at the 9-position of the betamethasone molecule, which may influence its pharmacological activities and metabolic pathways. Betamethasone valerate itself is commonly utilized in dermatological formulations to treat various skin conditions.
9-Bromo-betamethasone Valerate-d9 is classified as a corticosteroid, specifically a halogenated derivative of betamethasone valerate. It is primarily sourced through chemical synthesis in laboratory settings, often used for research purposes in pharmacology and medicinal chemistry.
The synthesis of 9-Bromo-betamethasone Valerate-d9 typically involves several steps that include the bromination of betamethasone valerate. The following outlines a general approach to its synthesis:
The synthesis often requires careful monitoring of reaction conditions, including pH, temperature, and reaction time, to optimize yield and minimize side reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration.
The molecular formula for 9-Bromo-betamethasone Valerate-d9 is , with a molecular weight of approximately 546.5 g/mol. The compound retains the core steroid structure characteristic of corticosteroids, with the added bromine atom influencing its chemical behavior.
The structural representation includes four fused rings typical of steroid compounds, with specific functional groups that contribute to its pharmacological activity.
As a halogenated derivative, 9-Bromo-betamethasone Valerate-d9 can participate in various chemical reactions:
Reactivity studies often involve examining how the introduction of the bromine atom alters the reactivity profile compared to non-brominated analogs. This includes assessing changes in solubility, stability, and interaction with biological targets.
The mechanism of action for 9-Bromo-betamethasone Valerate-d9 is analogous to that of other corticosteroids:
Data from pharmacological studies indicate that modifications like bromination can enhance or alter receptor affinity and efficacy.
Relevant analyses often involve stability testing under various conditions to ensure efficacy in pharmaceutical applications.
9-Bromo-betamethasone Valerate-d9 is primarily utilized in research settings:
The systematic IUPAC name for this compound is [(8R,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate. This nomenclature precisely defines:
Table 1: Nomenclature and Identifiers of 9-Bromo-betamethasone Valerate-d9
Classification | Identifier | Source |
---|---|---|
IUPAC Name | [(8R,9R,10S,11S,13S,14S,16S,17R)-9-bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate | [3] |
CAS Number | Not publicly available (Parent compound: 3081732-65-9) | [8] |
Molecular Formula | C₂₇D₉H₂₈BrO₆ | [3] |
Synonyms | 9-Bromo-11β,21-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate-d9; 9α-Bromo-11,21-dihydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17-yl-pentanoate-d9 | [7] [8] |
The molecular weight is 546.538 g/mol, distinguishing it from the non-deuterated analog (537.48 g/mol) due to the nine deuterium atoms replacing protium in the valerate moiety. The core structure retains the characteristic betamethasone features: Δ¹,⁴-diene-3-one A-ring, 11β-hydroxy group, 16β-methyl, and 17α-valerate ester [3] [7].
The strategic incorporation of nine deuterium atoms (d9) in the pentanoate (valerate) side chain serves multiple advanced research purposes:
Table 2: Applications of Deuterium Labeling in Pharmaceutical Research
Application | Mechanism | Research Utility |
---|---|---|
Quantitative Bioanalysis | Mass shift in spectrometry | Enables precise measurement of analyte concentration in biological matrices without matrix effects |
Metabolic Stability Studies | Isotopic differentiation from endogenous compounds | Facilitates tracking of valerate ester hydrolysis and drug-residence time |
Isotope Effect Profiling | Altered bond dissociation energies | Reveals rate-determining steps in metabolic pathways |
Impurity Tracking | Distinct chromatographic separation (HPLC) | Allows monitoring of degradation products in stability studies |
Specialized suppliers (e.g., LGC Standards, Clearsynth) offer this deuterated compound with isotopic purity ≥95%, certified for research applications requiring traceable standards [3] [4].
The structural evolution toward 9-brominated betamethasone derivatives originated from mid-20th century efforts to enhance glucocorticoid receptor binding and metabolic stability:
As a chemically modified betamethasone valerate analog, this compound exhibits specific structure-activity relationship (SAR) features with research implications:
Table 3: Key Derivatives of Betamethasone Valerate in Pharmaceutical Science
Compound | Structural Feature | Primary Research Application |
---|---|---|
Betamethasone Valerate | 17α-valerate ester, 9α-fluoro | Reference active pharmaceutical ingredient (API) |
9-Bromo-betamethasone Valerate | 9α-bromo substitution | Impurity standard for API quality control |
9-Bromo-betamethasone Valerate-d9 | Deuterated valerate chain | Isotopic tracer for metabolic and pharmacokinetic studies |
Current research employs this deuterated analog to investigate dermal drug delivery systems, where valerate ester stability directly influences localized therapeutic effects in inflammatory skin disorders [3] [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0